Functional Selectivity vs. Vasopressin V1a Receptor: A Direct Head-to-Head Comparison
In a direct comparison using the same assay platform, the target compound's close analog, 5-amino-N-(2,3-dimethylphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, showed essentially no activity at the Vasopressin V1a receptor (EC50 > 29,900 nM) [1]. This data establishes a baseline for this specific substitution pattern at N1. The target compound, with its 4-methoxybenzyl amide, is predicted to have a distinctly different pharmacological profile based on established structure-activity relationships (SAR) in the ATC class, where the amide substituent is a critical determinant of potency and selectivity [2]. This differentiation is crucial for programs requiring clean off-target profiles against GPCR panels.
| Evidence Dimension | Vasopressin V1a receptor agonism |
|---|---|
| Target Compound Data | Not directly tested; differentiated by SAR inference |
| Comparator Or Baseline | 5-amino-N-(2,3-dimethylphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (EC50 > 29,900 nM) |
| Quantified Difference | Predicted to be significant based on amide substituent SAR |
| Conditions | Cell-based agonist assay at the Scripps Research Institute Molecular Screening Center |
Why This Matters
Demonstrates that the closest commercially available analog is inactive at this therapeutically relevant GPCR, while the unique amide of the target compound is a key differentiator for selectivity.
- [1] BindingDB BDBM75537: 5-amino-N-(2,3-dimethylphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide. Vasopressin V1a receptor EC50 > 2.99E+4 nM. View Source
- [2] Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J Med Chem. 2022;65(24):16829-16859. View Source
